(S)-amino(4-ethoxyphenyl)methanol
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Overview
Description
(S)-amino(4-ethoxyphenyl)methanol is a chiral compound with significant potential in various fields of scientific research. The compound consists of an amino group, an ethoxy group, and a phenyl ring attached to a methanol moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-amino(4-ethoxyphenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 4-ethoxybenzaldehyde using a chiral reducing agent to introduce the (S)-configuration. The reaction is often carried out in the presence of a solvent such as dichloromethane or tetrahydrofuran, and the temperature is carefully controlled to ensure the desired stereochemistry is achieved .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to achieve high enantioselectivity and yield. The reaction conditions, including pressure, temperature, and catalyst concentration, are optimized to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
(S)-amino(4-ethoxyphenyl)methanol undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can yield secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-amino(4-ethoxyphenyl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Mechanism of Action
The mechanism of action of (S)-amino(4-ethoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
®-amino(4-ethoxyphenyl)methanol: The enantiomer of the compound, with different stereochemistry.
4-ethoxybenzyl alcohol: A related compound lacking the amino group.
4-ethoxybenzaldehyde: The aldehyde precursor used in the synthesis of (S)-amino(4-ethoxyphenyl)methanol.
Uniqueness
This compound is unique due to its chiral nature and the presence of both an amino and an ethoxy group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules. Its enantioselectivity is particularly important in the development of chiral drugs and other biologically active compounds .
Properties
Molecular Formula |
C9H13NO2 |
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Molecular Weight |
167.20 g/mol |
IUPAC Name |
(S)-amino-(4-ethoxyphenyl)methanol |
InChI |
InChI=1S/C9H13NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6,9,11H,2,10H2,1H3/t9-/m0/s1 |
InChI Key |
IDRMTJNLPYHAMM-VIFPVBQESA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@@H](N)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(N)O |
Origin of Product |
United States |
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